molecular formula C11H8N4O B3350750 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one CAS No. 299166-47-5

7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one

Cat. No. B3350750
CAS RN: 299166-47-5
M. Wt: 212.21
InChI Key: XPFWONHBZAZAQW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Nitration of 1-phenyl-4,5-dihydroimidazo derivatives leads to the formation of various compounds, including 7-nitro-1-(4-nitrophenyl) derivatives. These derivatives can be further transformed with hydrazine hydrate to yield aminophenyl derivatives, suggesting a potential for diverse chemical transformations (Yutilov et al., 2004).

Anti-HIV Activity

  • Substituted imidazo[1,5-b]pyridazines have shown inhibitory activity against HIV-1 reverse transcriptase and the ability to inhibit the growth of infected cells. Their structure-activity relationships highlight the importance of hydrogen-bond acceptors and aromatic pi-orbital bonding in their interaction with reverse transcriptase (Livermore et al., 1993).

Versatility in Synthesis

  • There are multiple synthetic routes to 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones, allowing the production of large quantities without the need for chromatographic purification. This versatility in synthesis suggests potential for broad applications in research and development (Eckhardt et al., 2008).

Cytotoxicity Against Cancer Cell Lines

  • Novel 2-phenyl-3H-imidazo[4,5-b]pyridines and their derivatives have been synthesized and tested for cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. Some compounds in this series have shown high cytotoxic activity, indicating potential for cancer research and therapy (Püsküllü et al., 2015).

Antimicrobial and Anticancer Activity

  • Novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridin-2(3H)-one derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. These findings suggest the potential utility of these derivatives in antimicrobial and cancer treatment research (Banda et al., 2016).

Inotropic Activity

  • Changes in nitrogen position in imidazo[4,5-b]- and imidazo[4,5-c]pyridines can dramatically affect their potency. Some analogs have shown superior inotropic activity, underlining the importance of nitrogen position in developing drugs for congestive heart failure (Spitzer et al., 1988).

Antineoplastic Activity

  • A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized and subjected to in vitro disease human cell screening, showing variable degrees of antineoplastic activity against some cell lines. This research contributes to the development of new antineoplastic agents (Abdel-Hafez, 2007).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of new synthetic routes and the exploration of new biological activities.

properties

IUPAC Name

4-phenyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-10)8(14-15-11)7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWONHBZAZAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346336
Record name STK059592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299166-47-5
Record name STK059592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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